5-methylsulfinyl-2,3-dihydro-1H-indole
Description
5-Methylsulfinyl-2,3-dihydro-1H-indole is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydroindole or indoline) with a methylsulfinyl (-S(O)CH₃) substituent at the 5-position. This structural motif combines the conformational flexibility of the dihydroindole system with the polar, oxidatively stable sulfinyl group, making it a candidate for medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
5-methylsulfinyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
RWCHJLALXFDCRT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfinyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-methylsulfinyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding indole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the parent indole compound.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-methylsulfinyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylsulfinyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, influencing cellular processes. The methylsulfinyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Sulfur-Containing Indoline Derivatives
Key Observations :
- Electronic Effects : The sulfinyl group (-S(O)CH₃) offers intermediate polarity between sulfonamides (-SO₂NH₂) and thioethers (-SCH₃), balancing lipophilicity and solubility.
- Crystal Packing : Sulfonyl-substituted dihydroindoles (e.g., ) exhibit intramolecular C-H⋯O hydrogen bonds, stabilizing planar conformations critical for crystallographic studies .
Positional Isomers and Functional Group Variations
- 5-Fluoro-1-methyl-1H-indole (): A fully aromatic indole with a methyl group at N1 and fluorine at C5. The absence of the dihydro ring reduces conformational flexibility but improves aromatic stacking interactions. Methylation achieved via potassium t-butoxide/TDA-1 (98% yield) .
- (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole (): Features a nitrovinyl group at C3, enabling electrophilic reactivity. Methoxy at C5 enhances electron density, contrasting with the electron-withdrawing sulfinyl group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
